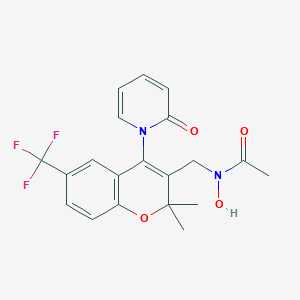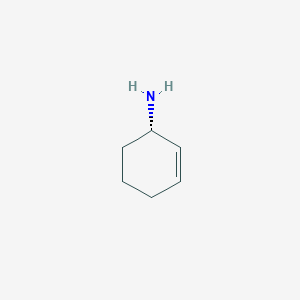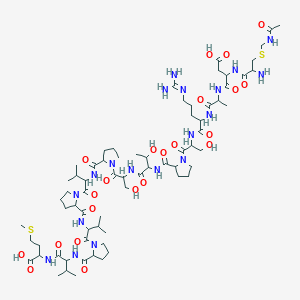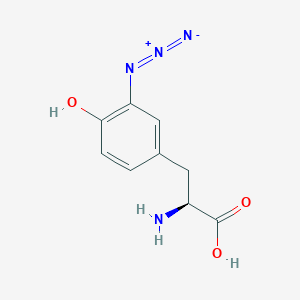![molecular formula C8H8N2O B136801 Furo[2,3-c]pyridine-2-methanamine CAS No. 153863-91-3](/img/structure/B136801.png)
Furo[2,3-c]pyridine-2-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-c]pyridine-2-methanamine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound has a unique structure that makes it a promising candidate for drug development. In
Wissenschaftliche Forschungsanwendungen
Furo[2,3-c]pyridine-2-methanamine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Wirkmechanismus
The mechanism of action of Furo[2,3-c]pyridine-2-methanamine is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
Furo[2,3-c]pyridine-2-methanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
Furo[2,3-c]pyridine-2-methanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it easy to analyze. It also has a range of potential applications in medicinal chemistry, making it a promising candidate for drug development. However, there are also limitations to using Furo[2,3-c]pyridine-2-methanamine in lab experiments. It can be difficult to obtain in large quantities, and its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Furo[2,3-c]pyridine-2-methanamine. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion:
In conclusion, Furo[2,3-c]pyridine-2-methanamine is a promising compound with a range of potential applications in medicinal chemistry. Its unique structure and potential therapeutic properties make it an interesting candidate for drug development. However, more research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
Furo[2,3-c]pyridine-2-methanamine can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup reaction involves the oxidation of aniline with a strong oxidizing agent, followed by the condensation of the resulting nitroso compound with a ketone or aldehyde.
Eigenschaften
CAS-Nummer |
153863-91-3 |
|---|---|
Produktname |
Furo[2,3-c]pyridine-2-methanamine |
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
furo[2,3-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2 |
InChI-Schlüssel |
HXSLUROWWQKZJQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Kanonische SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Synonyme |
Furo[2,3-c]pyridine-2-methanamine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)





![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)



![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)